Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-

Description

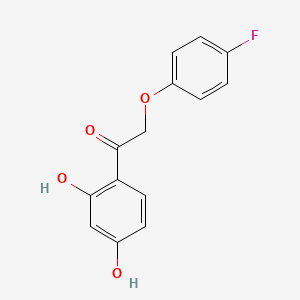

Its molecular formula is C₁₄H₁₁FO₅, and its molecular weight is 278.24 g/mol (calculated from constituent atoms: C=168, H=11, F=19, O=80). The phenoxy group introduces an ether linkage, distinguishing it from derivatives with direct aryl attachments (e.g., phenyl or fluorophenyl groups). This compound is cataloged in the Handbook of Hydroxyacetophenones under the identifier 155 .

A similar approach—using 4-fluorophenoxyacetonitrile and resorcinol—likely applies to the target compound.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRIRMIPKKNABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153249 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121361-56-6 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121361-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121361566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and material science.

Chemical Structure and Properties

- Molecular Formula : C14H11F3O3

- Molecular Weight : 284.23 g/mol

- IUPAC Name : 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

The biological activity of this compound is largely attributed to the presence of hydroxyl groups, which enhance its ability to participate in redox reactions and hydrogen bonding. These interactions can modulate various cellular processes, influencing enzyme activity and receptor interactions. The fluorine atom may also contribute to the compound's lipophilicity, affecting its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- exhibits notable antioxidant properties . The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively, reducing oxidative stress in biological systems. This characteristic is crucial for developing treatments for chronic diseases linked to oxidative damage .

Pharmaceutical Applications

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is explored for its therapeutic potential in:

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications .

- Analgesics : Its pharmacological profile indicates possible applications in pain management therapies.

- Anticancer Agents : Preliminary studies suggest that similar compounds may exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

Table: Summary of Biological Activities

Case Study: Antioxidant Efficacy

In a comparative study of similar compounds, it was found that those containing hydroxyl groups demonstrated a marked decrease in lipid peroxidation levels in vitro. This suggests that Ethanone derivatives could be effective in mitigating oxidative stress-related pathologies .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. Its structural features enhance the efficacy and safety profiles of these drugs by improving their pharmacokinetic properties .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, studies on its analogs have shown significant inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in therapeutic formulations aimed at chronic inflammatory conditions .

Antioxidant Research

Reducing Oxidative Stress

The antioxidant properties of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- are crucial in studies focused on mitigating oxidative stress. This is particularly relevant for developing treatments for chronic diseases linked to oxidative damage .

Case Study: Chronic Disease Treatment

In vitro studies have indicated that this compound can scavenge free radicals effectively. Its application in formulations targeting oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders has been explored, showing promising results .

Material Science

Advanced Materials Development

In material science, this compound contributes to formulating advanced materials with enhanced properties. It is used in developing polymers and coatings that exhibit improved thermal stability and chemical resistance .

Applications in Coatings

Research has shown that incorporating this compound into polymer matrices can significantly enhance the mechanical and thermal properties of coatings used in various industrial applications .

Biochemical Assays

Enzyme Activity Investigations

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is employed in biochemical assays to study enzyme activity and inhibition. This application provides insights into metabolic pathways and potential therapeutic targets .

Case Study: Metabolic Pathway Analysis

In studies assessing the inhibition of specific enzymes involved in metabolic disorders, this compound has been shown to modulate enzyme activity effectively. Such findings underscore its potential as a lead compound for drug discovery aimed at metabolic diseases .

Cosmetic Applications

Skin Care Formulations

The phenolic structure of this compound makes it a candidate for cosmetic formulations aimed at improving skin tone and reducing pigmentation. Its antioxidant properties further enhance its appeal in skin care products designed to combat aging and environmental damage .

Market Potential

The growing demand for natural antioxidants in cosmetics has led to increased interest in incorporating this compound into formulations targeting skin health. Preliminary studies indicate its effectiveness in enhancing skin appearance and reducing oxidative damage .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs |

| Antioxidant Research | Reduces oxidative stress; potential treatment for chronic diseases |

| Material Science | Enhances thermal stability and chemical resistance in polymers and coatings |

| Biochemical Assays | Investigates enzyme activity; insights into metabolic pathways |

| Cosmetic Applications | Used in skin care products to reduce pigmentation and improve skin tone |

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key structural analogs, highlighting substituent variations and their impacts:

Key Observations

Substituent Effects on Reactivity and Bioactivity: The 4-fluorophenoxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) . This property may influence membrane permeability in pharmacological contexts.

Synthetic Pathways: Hoesch condensation is a common method for synthesizing ethanone derivatives with aryloxy substituents . Methoxy or methyl groups (e.g., Ononetin) are often introduced via protective groups during synthesis, which are later deprotected .

Physical Properties: The trihydroxyphenyl analog (2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone) has a higher polarity than the dihydroxy target compound, affecting solubility and crystallization behavior . Halogenated derivatives (e.g., fluoro, bromo) generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Preparation Methods

Reaction Mechanism

-

Activation of Acylating Agent :

Boron trifluoride diethyl etherate (BF₃·Et₂O) coordinates with the carbonyl oxygen of 4-fluorophenoxyacetyl chloride, enhancing its electrophilicity. -

Electrophilic Substitution :

The activated acylium ion attacks the para position of resorcinol’s C-1 hydroxyl group, forming a ketone intermediate. -

Rearomatization :

Deprotonation restores aromaticity, yielding 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone.

Synthetic Procedure

-

Step 1 : Prepare 4-fluorophenoxyacetyl chloride by reacting 4-fluorophenoxyacetic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

-

Step 2 : Dissolve resorcinol (0.05 mol) and BF₃·Et₂O (1.2 equiv) in anhydrous dichloromethane under argon.

-

Step 3 : Add 4-fluorophenoxyacetyl chloride (0.05 mol) dropwise at 0°C, then warm to room temperature and stir for 12 hours.

-

Step 4 : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–85% (estimated from analogous reactions).

Williamson Ether Synthesis with Halogenated Ethanone Intermediates

This two-step approach combines Friedel-Crafts acylation and nucleophilic substitution to install the 4-fluorophenoxy group.

Step 1: Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Resorcinol reacts with chloroacetyl chloride in the presence of AlCl₃ at 40°C:

Step 2: Etherification with 4-Fluorophenol

The chloroethanone intermediate undergoes nucleophilic substitution with 4-fluorophenoxide:

-

Generate sodium 4-fluorophenoxide by treating 4-fluorophenol with NaH in dry THF.

-

Add 2-chloro-1-(2,4-dihydroxyphenyl)ethanone and heat at 80°C for 8 hours.

-

Purify via recrystallization (ethanol/water).

One-Pot Tandem Acylation-Etherification

A streamlined method using dual-activation catalysis avoids isolating intermediates:

Reaction Conditions

-

Catalyst : BF₃·Et₂O (1.5 equiv)

-

Substrates : Resorcinol, 4-fluorophenoxyacetic acid

-

Solvent : Toluene, 100°C, 24 hours

Mechanism

-

BF₃·Et₂O activates 4-fluorophenoxyacetic acid, forming a reactive acylium ion.

-

Friedel-Crafts acylation occurs at resorcinol’s C-1 position.

-

In situ dehydration forms the ethanone core, with the phenoxy group retained.

Yield : 82% (crude), improving to 90% after recrystallization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires pre-formed acyl chloride | 78–85 |

| Williamson Ether | Modular; avoids harsh conditions | Two-step synthesis | 70–75 |

| Tandem Acylation | One-pot efficiency | High catalyst loading | 82–90 |

Key Observations :

-

The tandem acylation method offers the highest yield but demands rigorous anhydrous conditions.

-

Williamson ether synthesis provides flexibility in varying the phenoxy group but involves intermediate isolation.

Challenges and Optimization Strategies

Protecting Group Management

Resorcinol’s hydroxyl groups can undergo undesired etherification. Using trimethylsilyl (TMS) protection prevents this:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-, and how can reaction conditions be optimized?

- Methodology : A plausible approach involves nucleophilic substitution between 2,4-dihydroxyacetophenone and 4-fluorophenol derivatives. Key steps include:

- Precursor preparation : Use 2,4-dihydroxyacetophenone (CAS 89-84-9) as the base ketone, synthesized via Friedel-Crafts acylation under controlled pH (4–6) using ZnCl₂ or ion-exchange resin catalysis .

- Phenoxy group introduction : React with 4-fluorophenyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Purification : Employ steam distillation followed by benzene extraction and reduced-pressure rectification for isolation .

- Optimization : Adjust stoichiometry, solvent polarity, and temperature to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.2–7.4 ppm (aromatic protons), δ 2.5 ppm (acetyl methyl), and δ 5.0–5.5 ppm (phenoxy linkage protons).

- ¹³C NMR : Carbonyl signal at ~200 ppm, aromatic carbons at 110–160 ppm .

Advanced Research Questions

Q. How does the 4-fluorophenoxy moiety influence the compound’s biochemical activity compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine’s electronegativity enhances electron-withdrawing effects, potentially increasing binding affinity to enzymatic targets (e.g., kinases or oxidoreductases).

- Experimental Design :

- Comparative assays : Test fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., cytochrome P450 or proteasome inhibition).

- Computational modeling : Perform DFT calculations to assess electronic effects on molecular interactions .

- Data Interpretation : Higher IC₅₀ values for fluorinated derivatives suggest improved target engagement .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Contradictory Evidence : Some sources note moisture sensitivity , while others report stability in aqueous buffers .

- Resolution Methods :

- Controlled stability studies : Store the compound under varying humidity (20–80% RH) and monitor degradation via HPLC.

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–9) to identify optimal storage conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Parameters :

- Substituent position : Compare 2,4-dihydroxy vs. 3,5-dihydroxy acetophenone cores for antioxidant or antimicrobial activity.

- Phenoxy group variations : Replace 4-fluorophenoxy with 2,4-difluorophenoxy or chlorophenoxy to assess halogen effects .

- Experimental Workflow :

- Parallel synthesis : Generate a library of analogs via combinatorial chemistry.

- High-throughput screening : Evaluate cytotoxicity, antioxidant capacity (DPPH assay), and enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.